p-Phenylazophenyl isothiocyanate
Overview
Description
Synthesis Analysis
p-Phenylazophenyl isothiocyanate has been explored as a reagent for stepwise degradation of N-terminal chains of proteins. The method is convenient for determining the first five N-terminal amino acids of pepsin, demonstrating its utility in protein sequencing (S. Datta, S. C. Datta, & R. Sengupta, 1976).
Molecular Structure Analysis
The molecular structure of p-Phenylazophenyl isothiocyanate allows it to insert into P-P bonds of nickel-substituted bicyclo[1.1.0]tetraphosphabutanes, forming isomers with bicyclo[3.1.0]heterohexane structures. This reactivity underscores its versatile structural characteristics, which are crucial for its applications in synthetic chemistry (Stefan Pelties, A. Ehlers, & R. Wolf, 2016).
Chemical Reactions and Properties
p-Phenylazophenyl isothiocyanate is involved in the synthesis of heterocyclic compounds, demonstrating its ability to form various structures such as thiazoles, thieno[2,3-b]pyridines, and thieno[3,2-c]pyridazines. Its chemical properties make it a valuable reagent for creating polyfunctionally substituted derivatives, showcasing its broad utility in organic synthesis (R. Mohareb, 1992).
Physical Properties Analysis
The physical properties of p-Phenylazophenyl isothiocyanate derivatives, such as solubility, melting point, and stability, are critical for their applications. These properties depend on the specific structure of the derivative and the conditions under which they are analyzed. Research in this area focuses on optimizing these properties for specific applications, though detailed studies on the pure compound's physical properties are limited in the available literature.
Chemical Properties Analysis
The chemical properties of p-Phenylazophenyl isothiocyanate, including reactivity with different functional groups and stability under various conditions, are essential for its role in synthesis and material science. Its ability to react with amines, alcohols, and other nucleophiles makes it a versatile agent for creating a wide range of compounds. Detailed investigations into these properties enable the development of new synthetic routes and materials (E. Sezer, Ipek Osken, & M. Cinar, 2016).
Scientific Research Applications
Protein Sequencing :
- p-Phenylazophenyl isothiocyanate has been studied as a potential reagent for the stepwise degradation of the N-terminal chain of proteins. It has been successfully applied to determine the first five N-terminal amino acids of pepsin, agreeing with earlier results (S. Datta, S. C. Datta, & R. Sengupta, 1976).
- Similarly, using conventional Edman degradation techniques with phenyl isothiocyanate and p-phenylazophenyl isothiocyanate, researchers determined the first 15 amino-terminal amino acid residues in buffalo αS1-casein (S. Datta, S. C. Datta, & R. Sengupta, 1977).
Cancer Research and Chemoprevention :
- Isothiocyanates, including derivatives of p-phenylazophenyl isothiocyanate, have shown strong anticarcinogenic effects in animal models of cancer. These effects are attributed to the modulation of xenobiotic-metabolizing enzymes, inhibition of cytochrome P-450, and induction of phase II detoxifying enzymes (R. Yu, S. Mandlekar, K. Harvey, D. Ucker, & A. Kong, 1998).
- In the study of esophageal cancer, arylalkyl isothiocyanates were tested for their abilities to inhibit tumorigenicity and DNA methylation induced by carcinogens. Phenylalkyl isothiocyanates showed variable efficacy, indicating the importance of isothiocyanate structure in cancer prevention (G. Stoner, L. Kresty, P. Carlton, J. Siglin, & M. Morse, 1999).
Chemistry and Organic Synthesis :
- A study on the HPLC enantioresolution of phenyl isothiocyanated amino acids on a vancomycin bonded phase indicated the potential application of p-phenylazophenyl isothiocyanate in analytical and preparative chemistry (Shushi Chen, 2003).
- The reaction of isothiocyanates with other chemical compounds has been explored for creating novel zwitterionic salts that serve as organocatalysts for transesterification reactions (K. Ishihara, Masatoshi Niwa, & Yuji Kosugi, 2008).
properties
IUPAC Name |
(4-isothiocyanatophenyl)-phenyldiazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXNMMXJFVCQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877379 | |
Record name | 4-ISOTHIOCYANOAZOBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Phenylazophenyl isothiocyanate | |
CAS RN |
7612-96-6 | |
Record name | 1-(4-Isothiocyanatophenyl)-2-phenyldiazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7612-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylazophenylisothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ISOTHIOCYANOAZOBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7612-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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